Cas no 2842-37-7 (2-(2-phenylethyl)aminoethan-1-ol)

2842-37-7 structure
Nome del prodotto:2-(2-phenylethyl)aminoethan-1-ol
2-(2-phenylethyl)aminoethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(Phenethylamino)ethanol
- 2-[(2-Phenylethyl)amino]ethan-1-ol
- 2-(2-phenylethylamino)ethanol
- 2-[(2-phenylethyl)amino]Ethanol
- 2-Phenaethylamino-aethanol
- 2-phenethylaminoethanol
- 2-phenethylamino-ethanol
- 2-Phenylethylaminoethanol
- BRN 2084395
- Ethanol, 2-((2-phenylethyl)amino)-
- Ethanol, 2-((phenethyl)amino)-
- ETHANOL, 2-(PHENETHYLAMINO)-
- Ethanol, 2-[(phenethyl)amino]-
- N-Phenethylethanolamine
- FT-0756071
- SCHEMBL357594
- NSC-194893
- 2842-37-7
- 2ZLO6CQ5VI
- NSC 194893
- A819444
- EN300-75740
- CS-0450610
- AKOS000253914
- DTXSID40182632
- WPOHVHKEDGUEPZ-UHFFFAOYSA-N
- Z90504498
- NSC194893
- 2-((2-PHENYLETHYL)AMINO)ETHANOL
- Ethanol, 2-[(2-phenylethyl)amino]-
- 2-(Phenethylamino)ethan-1-ol
- WLN: Q2M2R
- UNII-2ZLO6CQ5VI
- 2-[(Phenylethyl)amino]ethanol
- DTXCID80105123
- DA-07354
- Ethanol, 2-((2-phenylethyl)amino)-(9CI)
- G54938
- 4-12-00-02459 (Beilstein Handbook Reference)
- 2-(2-phenylethyl)aminoethan-1-ol
-
- MDL: MFCD01727743
- Inchi: InChI=1S/C10H15NO/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
- Chiave InChI: WPOHVHKEDGUEPZ-UHFFFAOYSA-N
- Sorrisi: OCCNCCC1=CC=CC=C1
Proprietà calcolate
- Massa esatta: 165.11545
- Massa monoisotopica: 165.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 5
- Complessità: 100
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.1
- Superficie polare topologica: 32.3Ų
Proprietà sperimentali
- Densità: 1.0203 (rough estimate)
- Punto di ebollizione: 293.09°C (rough estimate)
- Indice di rifrazione: 1.5200 (estimate)
- PSA: 32.26
- LogP: 1.20190
2-(2-phenylethyl)aminoethan-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75740-0.5g |
2-[(2-phenylethyl)amino]ethan-1-ol |
2842-37-7 | 95% | 0.5g |
$444.0 | 2023-02-12 | |
TRC | B521805-50mg |
2-[(2-phenylethyl)amino]ethan-1-ol |
2842-37-7 | 50mg |
$ 160.00 | 2022-06-07 | ||
Enamine | EN300-75740-2.5g |
2-[(2-phenylethyl)amino]ethan-1-ol |
2842-37-7 | 95% | 2.5g |
$1118.0 | 2023-02-12 | |
1PlusChem | 1P00BW7K-100mg |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 100mg |
$256.00 | 2025-02-25 | |
1PlusChem | 1P00BW7K-500mg |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 500mg |
$605.00 | 2025-02-25 | |
Aaron | AR00BWFW-50mg |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 50mg |
$179.00 | 2025-01-24 | |
Aaron | AR00BWFW-100mg |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 100mg |
$256.00 | 2025-01-24 | |
1PlusChem | 1P00BW7K-1g |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 1g |
$762.00 | 2025-02-25 | |
1PlusChem | 1P00BW7K-10g |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 10g |
$3095.00 | 2024-05-07 | |
A2B Chem LLC | AF54160-500mg |
2-(Phenethylamino)ethanol |
2842-37-7 | 95% | 500mg |
$503.00 | 2024-04-20 |
2-(2-phenylethyl)aminoethan-1-ol Letteratura correlata
-
1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
5. Book reviews
2842-37-7 (2-(2-phenylethyl)aminoethan-1-ol) Prodotti correlati
- 1008754-91-3(5,5,5-trifluoro-3,3-dimethylpentanoic acid)
- 1126432-68-5(Quetiapine Impurity (N,N-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide))
- 2172489-68-6(5-(3-methylbutyl)-1-(oxolan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide)
- 2228507-74-0(tert-butyl N-[3-methoxy-4-(prop-2-enoyl)phenyl]carbamate)
- 314047-81-9(2-bromo-N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylbenzamide)
- 2763777-40-6(Sodium 1-(6-bromopyridin-2-yl)cyclobutane-1-carboxylate)
- 1049514-72-8(N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide)
- 2248407-89-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethyl 2-(propan-2-yl)propanedioate)
- 730976-66-6(4-(4-ETHOXYPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL)
- 2270-20-4(5-Phenylvaleric acid)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
